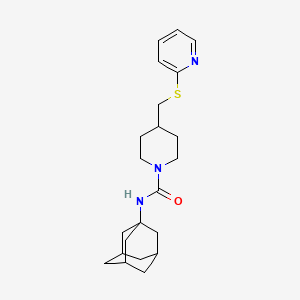

N-((3s,5s,7s)-adamantan-1-yl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide

Description

The compound N-((3s,5s,7s)-adamantan-1-yl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide features a rigid adamantane core with defined stereochemistry (3s,5s,7s), a piperidine ring substituted with a carboxamide group, and a pyridinylthio methyl side chain. This structure combines hydrophobic (adamantane), hydrogen-bonding (carboxamide), and sulfur-containing (pyridinylthio) moieties, making it a candidate for diverse biological applications, including enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

N-(1-adamantyl)-4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3OS/c26-21(24-22-12-17-9-18(13-22)11-19(10-17)14-22)25-7-4-16(5-8-25)15-27-20-3-1-2-6-23-20/h1-3,6,16-19H,4-5,7-15H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGIPRYMBBYHNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=CC=CC=N2)C(=O)NC34CC5CC(C3)CC(C5)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3s,5s,7s)-adamantan-1-yl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide typically involves the following steps:

Formation of Intermediate Compounds: : The process begins with the synthesis of key intermediates, such as adamantylamine and pyridine-2-thiol.

Amide Bond Formation: : These intermediates undergo a coupling reaction to form the piperidine ring and introduce the adamantane and pyridine units. Commonly used reagents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) for amide bond formation.

Industrial Production Methods

Industrial production often scales up the laboratory synthesis, optimizing conditions such as solvent choice, temperature, and purification techniques. Catalytic methods and continuous flow processes are employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-((3s,5s,7s)-adamantan-1-yl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide undergoes various chemical reactions including:

Oxidation: : The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

Reduction: : Selective reduction can be applied to modify specific parts of the molecule.

Substitution: : The piperidine ring can undergo nucleophilic substitution reactions, allowing further functionalization.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Nucleophiles: : Alkyl halides, amines.

Major Products

Oxidation Products: : Sulfoxides, sulfones.

Reduction Products: : Reduced piperidine derivatives.

Substitution Products: : Functionalized piperidines.

Scientific Research Applications

N-((3s,5s,7s)-adamantan-1-yl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide is utilized in several research domains:

Chemistry: : As a building block for synthesizing more complex molecules.

Biology: : Studied for its interactions with biological targets, potential therapeutic applications.

Medicine: : Investigated for its antiviral, antibacterial properties.

Industry: : Used in the development of new materials, catalysts.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action involves:

Binding to Biological Targets: : The adamantane and piperidine structures enable interaction with specific proteins or enzymes.

Pathways: : Modulation of signal transduction pathways, interference with microbial cell walls or viral replication mechanisms.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Key Observations:

Adamantane Stereochemistry: The (3s,5s,7s) configuration in the target compound is shared with sulfonamide derivatives in , which exhibit cannabinoid receptor activity. This stereochemistry may enhance binding affinity compared to non-specified adamantyl isomers .

Sulfur-Containing Groups: The pyridinylthio methyl group in the target compound contrasts with thiophenyl () and thieno-pyrimidinone sulfanyl () substituents. Sulfur atoms improve membrane permeability and metal-binding capacity, critical for enzyme inhibition .

Piperidine vs.

Biological Activity

N-((3s,5s,7s)-adamantan-1-yl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This compound features a rigid adamantane framework, a piperidine ring, and a pyridine moiety linked via a thioether bond, which may contribute to its interactions with various biological targets.

Molecular Structure

The molecular formula of this compound is with a molecular weight of 385.57 g/mol. The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Adamantane Framework | Provides rigidity and stability |

| Piperidine Ring | Contributes to potential receptor binding |

| Pyridine Moiety | Involved in thioether linkage |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Intermediates : Key intermediates such as adamantylamine and pyridine-2-thiol are synthesized.

- Amide Bond Formation : A coupling reaction is performed to introduce the adamantane and pyridine units into the piperidine framework using reagents like DCC (N,N'-dicyclohexylcarbodiimide) for amide bond formation.

- Optimization for Industrial Production : Conditions such as solvent choice, temperature, and purification techniques are optimized for larger-scale synthesis.

Preliminary studies suggest that this compound may interact with proteins involved in inflammatory pathways. The specific interactions and mechanisms remain to be fully elucidated, but the structural components indicate potential activity against various biological targets.

Potential Therapeutic Applications

Research indicates that compounds with similar structures may exhibit anti-inflammatory and analgesic properties. This compound could potentially be explored for therapeutic applications in pain management and inflammatory diseases.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(adamantane)-4-(pyridin-thio)methylpiperidine | Contains thioether linkage | Potentially enhanced bioactivity |

| 4-(Pyridin-2-ylthio)methylpiperidine | Lacks adamantane moiety | Different reactivity profile |

| N-(adamantane)-4-methylpiperidine | Lacks pyridine-thioether linkage | Affects physicochemical properties |

Q & A

Q. What are the recommended synthetic routes for N-((3s,5s,7s)-adamantan-1-yl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling adamantane derivatives with functionalized piperidine intermediates. For example:

- Step 1: React 3-aminoadamantan-1-ol with a pyridinylthio-methyl precursor via nucleophilic substitution or amide coupling, as seen in adamantane-pyrido[2,3-d]pyrimidine syntheses .

- Step 2: Optimize reaction conditions (solvent, temperature, catalyst) using thin-layer chromatography (TLC) to monitor progress. Polar aprotic solvents (e.g., DMF) at 60–80°C are common for similar adamantane derivatives .

- Step 3: Purify via column chromatography and confirm purity with melting point analysis and TLC .

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer: Key techniques include:

- FTIR: Identify adamantane C-H stretching (~2900 cm⁻¹) and carboxamide C=O (~1650 cm⁻¹) .

- ¹H/¹³C NMR: Look for adamantane protons (δ 1.6–2.1 ppm, multiplet) and pyridinylthio-methyl signals (δ 3.8–4.2 ppm for SCH₂) .

- LC-MS: Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. For adamantane derivatives, a mass error <2 ppm is acceptable .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound (e.g., inconsistent antimicrobial results)?

Methodological Answer:

- Dose-Response Analysis: Perform minimum inhibitory concentration (MIC) assays across multiple bacterial/fungal strains, as done for adamantane-pyrido[2,3-d]pyrimidines .

- Control Experiments: Include reference antibiotics (e.g., ciprofloxacin) and assess cytotoxicity in mammalian cell lines to rule off-target effects.

- Replicate Studies: Conduct triplicate experiments under standardized conditions (pH, temperature, inoculum size) to minimize variability .

Q. What computational strategies are effective for predicting target interactions or binding modes of this compound?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina with crystal structures of potential targets (e.g., cannabinoid receptors, enzymes). Adamantane’s rigid structure aids in pose prediction .

- MD Simulations: Run 100-ns simulations in explicit solvent to assess stability of ligand-receptor complexes. Prioritize targets with conserved binding pockets (e.g., GPCRs) .

- Pharmacophore Modeling: Map hydrophobic (adamantane) and hydrogen-bonding (carboxamide) features to screen databases like ChEMBL .

Q. How can pharmacokinetic profiling (e.g., metabolic stability, bioavailability) be conducted for this compound?

Methodological Answer:

Q. What challenges arise in X-ray crystallography of adamantane-containing compounds, and how can they be mitigated?

Methodological Answer:

- Crystal Growth: Adamantane’s hydrophobicity complicates crystallization. Use mixed solvents (e.g., hexane/ethyl acetate) and slow evaporation. For derivatives like N-(adamantan-1-yl)carbothioamides, diffracting crystals were obtained via vapor diffusion .

- Data Collection: Optimize cryoprotection (e.g., glycerol) to reduce radiation damage. Synchrotron sources improve resolution for low-symmetry crystals .

- Structure Refinement: Apply restraints for adamantane’s rigid geometry. For example, C-C bond lengths should be fixed at 1.54 Å during refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.